Differential Elevation of Serum CML vs. Pentosidine in Type 2 Diabetes Mellitus
In a cohort of 49 control subjects versus 95 patients with type 2 diabetes mellitus (T2DM), serum CML was found to be significantly elevated in the T2DM group, whereas serum pentosidine showed no significant difference between the groups [1]. Furthermore, CML levels were directly correlated with glycemic control, as assessed by hemoglobin A1c (r = 0.34, P < 0.001) [1]. This contrasts with the behavior of both analytes in renal failure, where both CML and pentosidine were significantly elevated (2.1-fold and 8.4-fold increases, respectively) [1].
| Evidence Dimension | Serum concentration and correlation with HbA1c in T2DM |
|---|---|
| Target Compound Data | Significantly elevated in T2DM (n=95) vs. controls (n=49); correlates with HbA1c (r = 0.34, P < 0.001) |
| Comparator Or Baseline | Pentosidine: No significant difference between T2DM and control groups; no correlation with HbA1c reported. |
| Quantified Difference | CML demonstrates disease-specific correlation with glycemic control, which is not observed for pentosidine. |
| Conditions | LC-MS/MS analysis of human serum from 49 control and 95 T2DM subjects. |
Why This Matters
For clinical researchers investigating diabetic complications, CML serves as a specific and quantifiable biomarker for glycemic damage, whereas pentosidine does not, making CML the essential standard for such studies.
- [1] Paglialunga, S., et al. (2020). Development and Application of Mass Spectroscopy Assays for Nε-(1-Carboxymethyl)-L-Lysine and Pentosidine in Renal Failure and Diabetes. The Journal of Applied Laboratory Medicine, 5(3), 558-568. View Source
